Cas no 1569259-08-0 (tert-butyl 2-amino-3-ethoxypropanoate)

Tert-butyl 2-amino-3-ethoxypropanoate is a versatile chiral building block used in organic synthesis and pharmaceutical applications. Its tert-butyl ester group enhances stability and solubility, facilitating handling and purification processes. The presence of both amino and ethoxy functional groups allows for selective modifications, making it valuable in the synthesis of complex molecules, such as peptides and bioactive compounds. The compound’s structural features enable efficient incorporation into target structures while maintaining high stereochemical integrity. Its compatibility with a range of reaction conditions further underscores its utility in medicinal chemistry and asymmetric synthesis. This intermediate is particularly useful for researchers requiring controlled functionalization in multi-step synthetic routes.
tert-butyl 2-amino-3-ethoxypropanoate structure
1569259-08-0 structure
Product name:tert-butyl 2-amino-3-ethoxypropanoate
CAS No:1569259-08-0
MF:C9H19NO3
MW:189.252063035965
CID:5263486
PubChem ID:83225543

tert-butyl 2-amino-3-ethoxypropanoate Chemical and Physical Properties

Names and Identifiers

    • L-Serine, O-ethyl-, 1,1-dimethylethyl ester
    • tert-butyl 2-amino-3-ethoxypropanoate
    • Inchi: 1S/C9H19NO3/c1-5-12-6-7(10)8(11)13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
    • InChI Key: ICSBBAQUSBHSFZ-ZETCQYMHSA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@H](COCC)N

tert-butyl 2-amino-3-ethoxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-648545-1.0g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
1g
$1557.0 2023-05-25
Enamine
EN300-648545-10.0g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
10g
$6697.0 2023-05-25
Enamine
EN300-648545-0.25g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
0.25g
$1432.0 2023-05-25
Enamine
EN300-648545-5.0g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
5g
$4517.0 2023-05-25
Enamine
EN300-648545-0.1g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
0.1g
$1371.0 2023-05-25
Enamine
EN300-648545-0.05g
tert-butyl (2S)-2-amino-3-ethoxypropanoate
1569259-08-0
0.05g
$1308.0 2023-05-25
Enamine
EN300-1299784-100mg
tert-butyl 2-amino-3-ethoxypropanoate
1569259-08-0
100mg
$917.0 2023-09-30
Enamine
EN300-1299784-250mg
tert-butyl 2-amino-3-ethoxypropanoate
1569259-08-0
250mg
$959.0 2023-09-30
Enamine
EN300-1299784-2500mg
tert-butyl 2-amino-3-ethoxypropanoate
1569259-08-0
2500mg
$2043.0 2023-09-30
Enamine
EN300-1299784-5000mg
tert-butyl 2-amino-3-ethoxypropanoate
1569259-08-0
5000mg
$3023.0 2023-09-30

Additional information on tert-butyl 2-amino-3-ethoxypropanoate

tert-butyl 2-amino-3-ethoxypropanoate (CAS No. 1569259-08-0): An Overview of a Versatile Amino Acid Derivative

tert-butyl 2-amino-3-ethoxypropanoate (CAS No. 1569259-08-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl 3-ethoxy-2-amino-propanoate, is a derivative of the amino acid serine, with the tert-butyl group providing enhanced stability and solubility properties. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The tert-butyl 2-amino-3-ethoxypropanoate molecule consists of an amino group, an ethoxy group, and a tert-butyl protecting group attached to a propanoate backbone. The tert-butyl group serves as a protective moiety, preventing premature deamination or other undesirable reactions during synthetic processes. This protective function is crucial in multistep syntheses where maintaining the integrity of the amino group is essential.

Recent studies have highlighted the potential applications of tert-butyl 2-amino-3-ethoxypropanoate in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of novel antibiotics and antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl 2-amino-3-ethoxypropanoate can be effectively utilized to synthesize derivatives with potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.

In addition to its role in antibiotic synthesis, tert-butyl 2-amino-3-ethoxypropanoate has shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute revealed that compounds derived from tert-butyl 2-amino-3-ethoxypropanoate exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The ability to fine-tune the structure of these derivatives allows for the optimization of their pharmacological properties, such as increased potency and reduced toxicity.

The versatility of tert-butyl 2-amino-3-ethoxypropanoate extends beyond its use in drug discovery. It has also been explored as a chiral building block in asymmetric synthesis, where its enantiomeric purity can be leveraged to produce optically active compounds with high stereoselectivity. This is particularly important in the synthesis of pharmaceuticals where enantiomeric purity is critical for efficacy and safety.

From a synthetic chemistry perspective, tert-butyl 2-amino-3-ethoxypropanoate can be prepared through several routes, including nucleophilic substitution reactions and coupling reactions. One common method involves the reaction of tert-butyl bromide with an appropriate amino alcohol precursor, followed by deprotection steps to yield the desired product. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

The physical and chemical properties of tert-butyl 2-amino-3-ethoxypropanoate are well-characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 75°C to 80°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for use in various chemical reactions and analytical techniques.

In terms of safety and handling, tert-butyl 2-amino-3-ethoxypropanoate should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.

The future prospects for tert-butyl 2-amino-3-ethoxypropanoate are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As synthetic methods become more refined and cost-effective, it is likely that tert-butyl 2-amino-3-ethoxypropanoate will play an increasingly important role in the development of innovative pharmaceuticals and bioactive molecules.

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